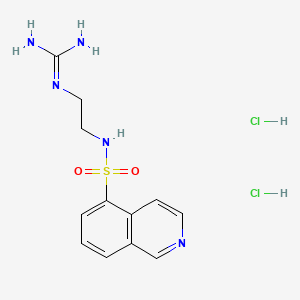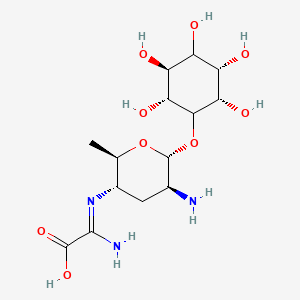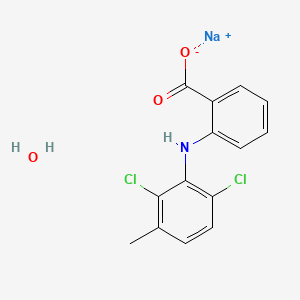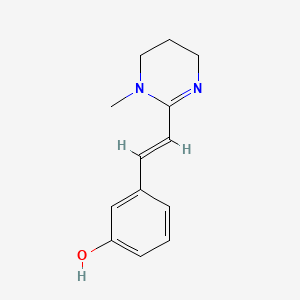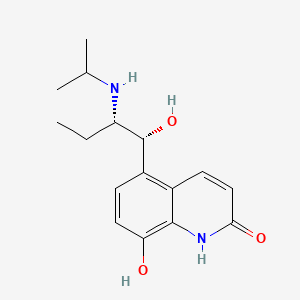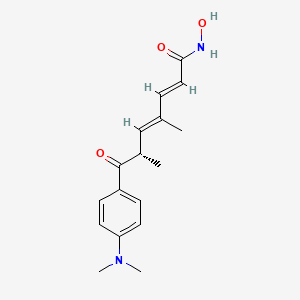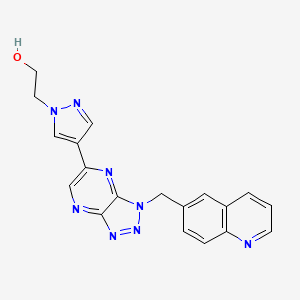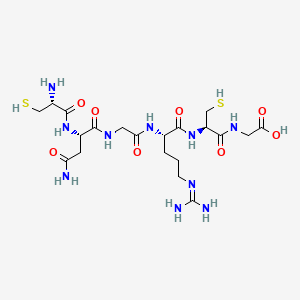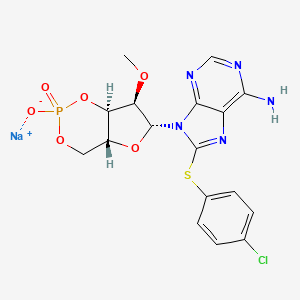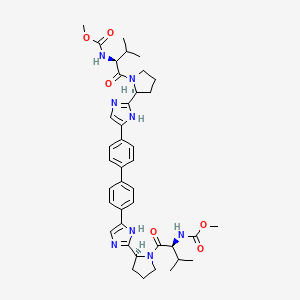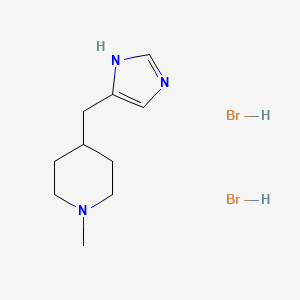
ALLM (Calpain Inhibitor)
Overview
Description
ALLM (Calpain Inhibitor) is a synthetic peptide that acts as an inhibitor of calpains, a family of calcium-dependent cysteine proteases involved in various cellular processes such as cell migration, cell cycle progression, and apoptosis . Calpains play a significant role in the pathophysiology of neurodegenerative diseases, making their inhibitors valuable in therapeutic research .
Mechanism of Action
Mode of Action
ALLM acts as a potent inhibitor of calpain and cathepsin proteases . It inhibits the activation of calpain . It also acts as a very potent inhibitor of cathepsin L and the strongest inhibitor of cathepsin B amongst the peptide aldehydes .
Biochemical Pathways
Calpain activation is an essential neurodegenerative factor causing apoptotic machinery activation . The inhibition of calpain activation by ALLM has appeared as a possible therapeutic target for managing neurodegenerative diseases . ALLM also blocks nitric oxide production by activated macrophages by interfering with the transcription of the inducible nitric oxide synthase gene .
Pharmacokinetics
It is known that allm is cell-permeable , which suggests it can readily cross cell membranes to exert its effects. This property is crucial for its bioavailability and effectiveness.
Result of Action
ALLM inhibits neuronal cell death and improves chronic neurological function after spinal cord injury (SCI) . It also restores defective immune responses in HIV+ donors . Moreover, ALLM induces caspase-dependent apoptosis in human acute lymphoblastic leukemia and non-Hodgkin’s lymphoma cells as well as some solid tumor cells .
Action Environment
The action of ALLM can be influenced by various environmental factors. For instance, the concentration of calcium ions in the environment can affect the activation of calpain . Furthermore, the age of the organism can influence the stability of the system controlling calpain activation . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of ALLM.
Biochemical Analysis
Biochemical Properties
Calpain Inhibitor II, ALLM, interacts with various enzymes and proteins. It is a very potent inhibitor of cathepsin L and the strongest inhibitor of cathepsin B amongst the peptide aldehydes . It inhibits the processing of malaria aspartic hemoglobinases plasmepsins I and II in vitro . It also interacts with calpains, calcium-dependent proteolytic enzymes, and plays a central role in the post-translational processing of functional proteins .
Cellular Effects
Calpain Inhibitor II, ALLM, has significant effects on various types of cells and cellular processes. For instance, it has been shown to induce apoptosis in acute lymphoblastic leukemia (ALL) and non-Hodgkin’s lymphoma (NHL) cell lines . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Calpain Inhibitor II, ALLM, involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level by inhibiting the activity of calpain I and calpain II, and by inhibiting the processing of malaria aspartic hemoglobinases plasmepsins I and II .
Preparation Methods
Synthetic Routes and Reaction Conditions
ALLM is synthesized through peptide synthesis techniques, which involve the sequential addition of amino acids to form the desired peptide chain. The process typically employs solid-phase peptide synthesis (SPPS) methods, where the peptide is assembled on a solid support, allowing for efficient purification and high yield .
Industrial Production Methods
Industrial production of ALLM involves large-scale peptide synthesis using automated synthesizers. These machines facilitate the rapid and precise assembly of peptides, ensuring consistency and scalability. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
ALLM undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, mild basic conditions.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in ALLM and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
ALLM is extensively used in scientific research due to its ability to inhibit calpains. Some key applications include:
Neurodegenerative Disease Research: ALLM is used to study the role of calpains in neurodegenerative processes, where unregulated calpain activity can lead to excessive breakdown of cellular components, contributing to cell death.
Spinal Cord Injury: ALLM has been shown to prevent neuronal cell death and improve neurological function following spinal cord injury.
Immune Response Modulation: ALLM inhibits activation-induced programmed cell death and restores defective immune responses in HIV-positive donors.
Inflammation Research: ALLM blocks nitric oxide production by activated macrophages, interfering with the transcription of the inducible nitric oxide synthase gene.
Comparison with Similar Compounds
Similar Compounds
Calpain Inhibitor I: Another potent inhibitor of calpains, often used in similar research applications.
E64d: A calpain inhibitor that provides neuroprotective effects in models of cerebral ischemia.
SNJ-1945: Inhibits calpain activation and offers neuroprotection against acute cerebral ischemia.
Uniqueness of ALLM
ALLM is unique due to its high specificity for calpains and its ability to permeate cells effectively. This specificity reduces off-target effects and enhances its utility in research settings. Additionally, ALLM’s ability to modulate immune responses and inhibit nitric oxide production sets it apart from other calpain inhibitors .
Properties
IUPAC Name |
(2S)-2-acetamido-4-methyl-N-[4-methyl-1-[(4-methylsulfanyl-1-oxobutan-2-yl)amino]-1-oxopentan-2-yl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O4S/c1-12(2)9-16(20-14(5)24)19(26)22-17(10-13(3)4)18(25)21-15(11-23)7-8-27-6/h11-13,15-17H,7-10H2,1-6H3,(H,20,24)(H,21,25)(H,22,26)/t15?,16-,17?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWLAIMXRBDUMH-CGZBRXJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCSC)C=O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC(CC(C)C)C(=O)NC(CCSC)C=O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136632-32-1 | |
| Record name | L-Leucinamide, N-acetyl-L-leucyl-N-(1-formyl-3-mercaptopropyl)-, (S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(5S)-5-amino-5-carboxypentyl]azanium;(2S)-2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B1663001.png)

